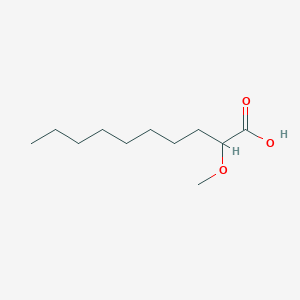![molecular formula C14H18N2 B14473132 1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole CAS No. 65422-43-7](/img/structure/B14473132.png)
1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique diazepino-indole structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole involves multiple steps, typically starting from readily available precursors. The synthetic route often includes the formation of the indole core followed by the construction of the diazepine ring. Common reaction conditions involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield . Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.
Analyse Des Réactions Chimiques
1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Mécanisme D'action
The mechanism of action of 1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole involves its interaction with specific molecular targets and pathways. It has been shown to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-cancer activity is attributed to its ability to interfere with DNA synthesis and cell division .
Comparaison Avec Des Composés Similaires
1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole can be compared with other indole derivatives such as:
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used as a solvent and in various chemical reactions.
1,5-Dimethyltetralin: Another indole derivative with distinct chemical properties. The uniqueness of this compound lies in its specific diazepino-indole structure, which imparts unique biological and chemical properties.
Propriétés
Numéro CAS |
65422-43-7 |
|---|---|
Formule moléculaire |
C14H18N2 |
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1,11-dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole |
InChI |
InChI=1S/C14H18N2/c1-10-12-6-3-4-7-13(12)16-9-5-8-15-11(2)14(10)16/h3-4,6-7,11,15H,5,8-9H2,1-2H3 |
Clé InChI |
QEPVZKPBNCFIAE-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C3=CC=CC=C3N2CCCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


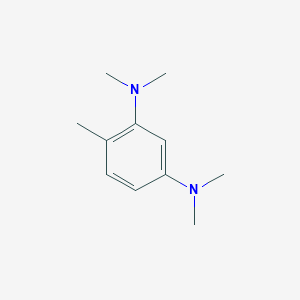
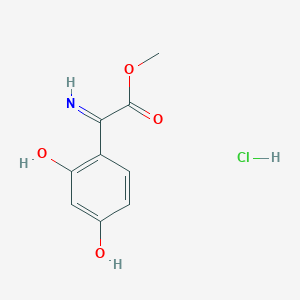

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
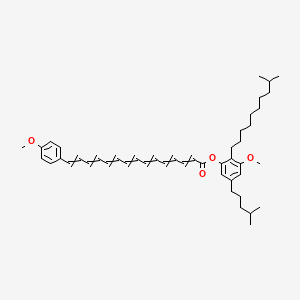

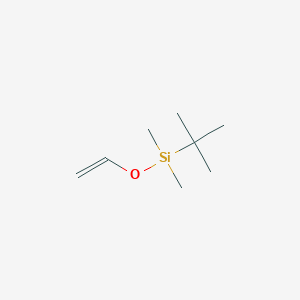
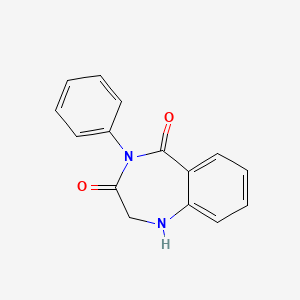

![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)

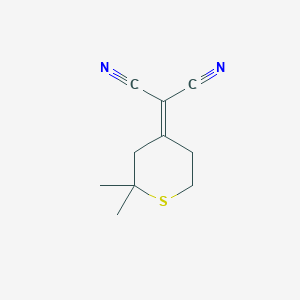
oxophosphanium](/img/structure/B14473122.png)
